Cas no 737797-32-9 (Zinc;butoxybenzene;bromide)

Zinc;butoxybenzene;bromide 化学的及び物理的性質
名前と識別子
-
- 4-PHENOXYBUTYLZINC BROMIDE
- AG-G-92285
- CTK5D8667
- KB-193739
- zinc,butoxybenzene,bromide
- bromide
- butoxybenzene
- zinc
- 4-Phenoxybutylzinc bromide 0.5 M in Tetrahydrofuran
- Zinc;butoxybenzene;bromide
-
- MDL: MFCD02260156
- インチ: 1S/C10H13O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-8H,1-3,9H2;1H;/q;;+1/p-1
- InChIKey: WZCFDZJPSJFRIG-UHFFFAOYSA-M
- ほほえんだ: C1(C=CC=CC=1)OCCCC[Zn]Br
計算された属性
- せいみつぶんしりょう: 291.94400
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 4
じっけんとくせい
- PSA: 9.23000
- LogP: 3.65630
Zinc;butoxybenzene;bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB361370-100 ml |
4-Phenoxybutylzinc bromide, 0.5M in tetrahydrofuran; . |
737797-32-9 | 100 ml |
€975.30 | 2024-04-16 | ||
Fluorochem | 213965-50ml |
4-Phenoxybutylzinc bromide 0.5 M in Tetrahydrofuran |
737797-32-9 | 50ml |
£383.00 | 2022-03-01 | ||
Fluorochem | 213965-100ml |
4-Phenoxybutylzinc bromide 0.5 M in Tetrahydrofuran |
737797-32-9 | 100ml |
£622.00 | 2022-03-01 | ||
abcr | AB361370-50 ml |
4-Phenoxybutylzinc bromide, 0.5M in tetrahydrofuran; . |
737797-32-9 | 50 ml |
€629.80 | 2024-04-16 | ||
abcr | AB361370-50ml |
4-Phenoxybutylzinc bromide, 0.5M in tetrahydrofuran; . |
737797-32-9 | 50ml |
€629.80 | 2025-02-18 | ||
abcr | AB361370-100ml |
4-Phenoxybutylzinc bromide, 0.5M in tetrahydrofuran; . |
737797-32-9 | 100ml |
€975.30 | 2025-02-18 |
Zinc;butoxybenzene;bromide 関連文献
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
Zinc;butoxybenzene;bromideに関する追加情報
Zinc Butoxybenzenebromide: A Comprehensive Overview
Zinc Butoxybenzenebromide, identified by the CAS number 737797-32-9, is a compound of significant interest in various scientific and industrial applications. This compound, often referred to as Zinc; butoxybenzene; bromide, combines the properties of zinc, an essential element in many biological and industrial processes, with the organic structure of butoxybenzene and the reactive nature of bromide ions. Recent advancements in materials science and chemistry have highlighted its potential in catalysis, electronics, and pharmaceuticals.
The molecular structure of Zinc Butoxybenzenebromide is characterized by a unique coordination environment around the zinc atom, which is stabilized by the butoxybenzene ligand. This ligand not only enhances the stability of the compound but also influences its electronic properties, making it a promising candidate for use in advanced materials. Researchers have recently explored its role as a catalyst in organic synthesis, particularly in Friedel-Crafts alkylation reactions, where it has demonstrated superior efficiency compared to traditional catalysts.
In the field of electronics, Zinc Butoxybenzenebromide has shown potential as a precursor for zinc-based thin films and nanoparticles. These materials are critical components in optoelectronic devices such as light-emitting diodes (LEDs) and photovoltaic cells. A study published in 2023 revealed that films synthesized from this compound exhibit enhanced conductivity and stability under various environmental conditions, making them suitable for next-generation electronic devices.
Pharmaceutical applications of Zinc Butoxybenzenebromide are another area of active research. Zinc ions are known for their role in enzyme activity and cellular signaling, and this compound has been investigated for its potential as a drug delivery agent. Its ability to form stable complexes with biomolecules makes it a promising candidate for targeted drug delivery systems. Recent experiments have demonstrated its effectiveness in encapsulating anti-cancer drugs, enhancing their bioavailability while reducing side effects.
The synthesis of Zinc Butoxybenzenebromide involves a multi-step process that requires precise control over reaction conditions to ensure high purity and stability. Researchers have developed novel synthetic methods that leverage green chemistry principles, reducing the environmental impact of production while maintaining high yields. These methods include the use of microwave-assisted synthesis and continuous-flow reactors, which offer significant advantages over traditional batch processes.
Despite its numerous applications, the handling and storage of Zinc Butoxybenzenebromide require careful consideration due to its sensitivity to moisture and light. Proper storage conditions are essential to maintain its stability and prevent degradation. Safety protocols recommend storing the compound in a dry environment under inert gas to ensure optimal performance in downstream applications.
In conclusion, Zinc Butoxybenzenebromide (CAS 737797-32-9) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in catalysis, electronics, and pharmaceuticals. As research continues to uncover new uses for this compound, it is poised to play an increasingly important role in advancing modern technology and medicine.
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